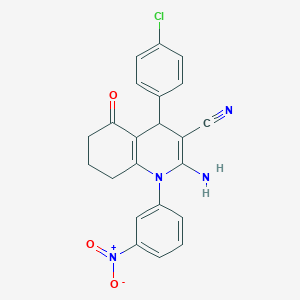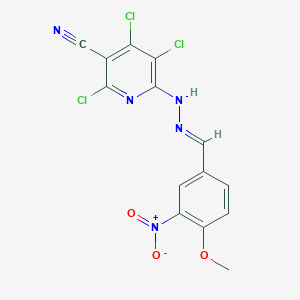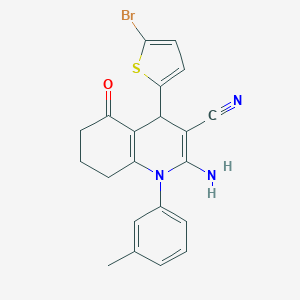![molecular formula C20H22N8O2 B387699 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387699.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and its ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process One common method starts with the preparation of the oxadiazole ring, which is then functionalized to introduce the amino group The triazole ring is synthesized separately and then coupled with the oxadiazole derivative
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired level of purity. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Applications De Recherche Scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its oxadiazole and triazole rings, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways involved depend on the specific biological context and the nature of the metal ions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with a fluorobenzyl group instead of the phenyl group.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(3,5-dibromo-4-hydroxyphenyl)-1H-1,2,3-triazole-5-carbohydrazide: Contains a dibromo-hydroxyphenyl group.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trimethyl-hexadienylidene group further distinguishes it from similar compounds, potentially enhancing its interaction with biological targets and its stability in various environments.
Propriétés
Formule moléculaire |
C20H22N8O2 |
|---|---|
Poids moléculaire |
406.4g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[(3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]amino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N8O2/c1-12(2)10-13(3)11-14(4)22-24-20(29)16-17(15-8-6-5-7-9-15)28(27-23-16)19-18(21)25-30-26-19/h5-11H,1-4H3,(H2,21,25)(H,24,29)/b13-11+,22-14+ |
Clé InChI |
NYBKRPAOAFGYFO-LYOTWYLBSA-N |
SMILES |
CC(=CC(=CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C)C)C |
SMILES isomérique |
CC(=C/C(=C/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)/C)/C)C |
SMILES canonique |
CC(=CC(=CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


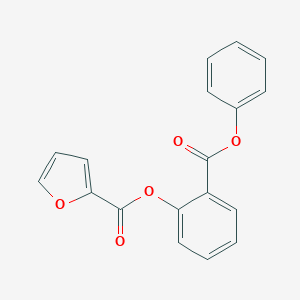
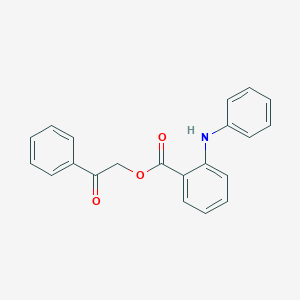

![Ethyl 2-({[(3-{4-nitrophenyl}acryloyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387622.png)

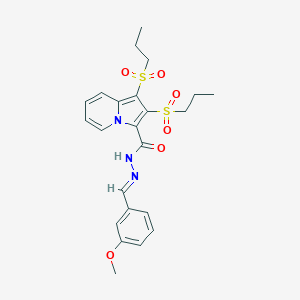
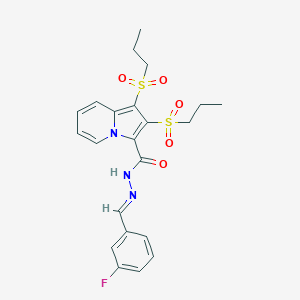
![Phenyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B387629.png)
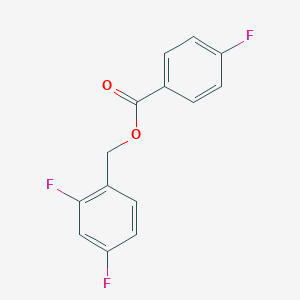
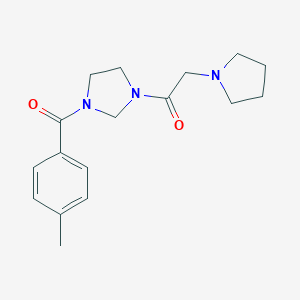
![2-({4-{[(3,4-Dimethylphenyl)imino]methyl}-2-nitrophenyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B387633.png)
